molecular formula C6H7NO4S B13953854 3,5-Dihydroxybenzenesulfonamide CAS No. 207793-04-2

3,5-Dihydroxybenzenesulfonamide

Cat. No.: B13953854
CAS No.: 207793-04-2
M. Wt: 189.19 g/mol
InChI Key: XMJXOLUGOMMFHQ-UHFFFAOYSA-N
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Description

3,5-Dihydroxybenzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. The specific structure of this compound includes two hydroxyl groups positioned at the 3 and 5 locations on the benzene ring, along with a sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dihydroxybenzenesulfonamide typically involves the sulfonation of 3,5-dihydroxybenzene (resorcinol) with sulfonamide reagents

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dihydroxybenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed:

    Oxidation: Formation of 3,5-dihydroxybenzoquinone.

    Reduction: Formation of 3,5-dihydroxybenzeneamine.

    Substitution: Formation of various substituted benzenesulfonamides.

Scientific Research Applications

3,5-Dihydroxybenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dihydroxybenzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, such as diuresis and reduction of intraocular pressure.

Comparison with Similar Compounds

    3,5-Difluorobenzenesulfonamide: Similar structure but with fluorine atoms instead of hydroxyl groups.

    3,5-Dihydroxybenzoic acid: Similar structure but with a carboxylic acid group instead of a sulfonamide group.

    Sulfanilamide: A simpler sulfonamide with an amino group instead of hydroxyl groups.

Uniqueness: 3,5-Dihydroxybenzenesulfonamide is unique due to the presence of both hydroxyl and sulfonamide groups, which confer distinct chemical reactivity and biological activity. Its dual functional groups allow for diverse applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

207793-04-2

Molecular Formula

C6H7NO4S

Molecular Weight

189.19 g/mol

IUPAC Name

3,5-dihydroxybenzenesulfonamide

InChI

InChI=1S/C6H7NO4S/c7-12(10,11)6-2-4(8)1-5(9)3-6/h1-3,8-9H,(H2,7,10,11)

InChI Key

XMJXOLUGOMMFHQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1O)S(=O)(=O)N)O

Origin of Product

United States

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